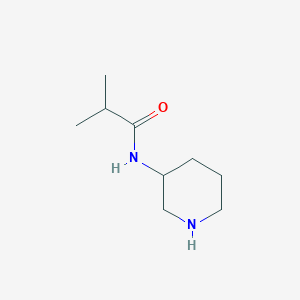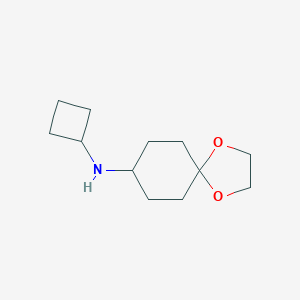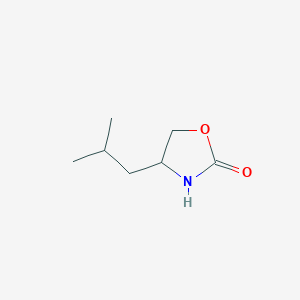
2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol, also known as THB, is a chemical compound that has been extensively studied for its potential use in scientific research. THB is a heterocyclic compound that contains a benzene ring fused to a seven-membered nitrogen-containing ring. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for future research.
Mechanism Of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol is not fully understood, but it is believed to act as a partial agonist at both dopamine and serotonin receptors. This activity may be responsible for the compound's effects on neurotransmitter regulation and its potential therapeutic applications.
Biochemical And Physiological Effects
2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol has also been found to exhibit antioxidant activity and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol has several advantages for use in laboratory experiments, including its high potency and selectivity for dopamine and serotonin receptors. However, 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol, including its use as a therapeutic agent for neurological disorders, its potential role in the regulation of circadian rhythms, and its potential use in the treatment of addiction. Additionally, further research is needed to fully understand the mechanism of action of 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol can be achieved through a variety of methods, including the condensation of 2-aminobenzophenone with cyclohexanone in the presence of an acid catalyst. Other methods include the reduction of 2,3,4,5-tetrahydro-1H-2-benzazepine-4,7-dione with sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol has been studied for its potential use in a variety of scientific research applications, including its role in the regulation of neurotransmitters and its potential use as a therapeutic agent for neurological disorders. 2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol has been found to exhibit activity at both dopamine and serotonin receptors, making it a promising candidate for the treatment of disorders such as depression and anxiety.
properties
CAS RN |
160732-75-2 |
|---|---|
Product Name |
2,3,4,5-Tetrahydro-1H-2-benzazepin-4-ol |
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-4-ol |
InChI |
InChI=1S/C10H13NO/c12-10-5-8-3-1-2-4-9(8)6-11-7-10/h1-4,10-12H,5-7H2 |
InChI Key |
MQCMZODBCHVEDJ-UHFFFAOYSA-N |
SMILES |
C1C(CNCC2=CC=CC=C21)O |
Canonical SMILES |
C1C(CNCC2=CC=CC=C21)O |
synonyms |
1H-2-BENZAZEPIN-4-OL, 2,3,4,5-TETRAHYDRO- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)




![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)

![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)